

Nitropyrazoles as Potential Anticancer Agents: Application Notes and Protocols for Preclinical Evaluation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(5-nitro-1H-pyrazol-3-yl)methanol*

Cat. No.: *B1418186*

[Get Quote](#)

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[1][2][3]} The introduction of a nitro group to this heterocyclic system can significantly modulate its electronic properties and biological activity, leading to a class of compounds—nitropyrazoles—with demonstrated potential as anticancer agents.^{[4][5]} These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key cellular targets like protein kinases and tubulin, induction of apoptosis, and generation of reactive oxygen species (ROS).^{[4][6][7][8][9]} This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of nitropyrazole-based compounds for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Scientific Background and Rationale

The development of novel anticancer therapeutics remains a paramount challenge in medicinal chemistry, driven by the need for agents with improved efficacy, selectivity, and the ability to overcome drug resistance.^{[7][10]}

1.1 The Pyrazole Scaffold: A Versatile Core

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is a cornerstone in drug design, found in drugs like the anti-inflammatory Celecoxib and the kinase inhibitor Crizotinib.^[3] Its utility stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized. The nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.^[11] Numerous pyrazole derivatives have been investigated as inhibitors of various cancer-related targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.^{[3][7]}

1.2 The Role of the Nitro Group

The nitro (-NO₂) group is a strong electron-withdrawing group that can profoundly influence a molecule's properties. In the context of anticancer drug design, its inclusion can enhance cytotoxic activity. This is often attributed to its ability to participate in bioreductive activation under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic radicals. Furthermore, the electronic effects of the nitro group can modulate the binding affinity of the compound to its molecular target.^{[4][5]} Studies on nitropyrazole-derived materials have linked their cytotoxic and genotoxic effects to the production of reactive oxygen and nitrogen species (ROS/RNS) and the induction of DNA repair mechanisms.^[4]

1.3 Primary Mechanisms of Action

Nitropyrazole derivatives have been shown to combat cancer through multiple pathways:

- Kinase Inhibition: They can act as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as EGFR, vascular endothelial growth factor receptor (VEGFR-2), and CDKs.^{[6][7][12][13]}
- Tubulin Polymerization Disruption: Several pyrazole compounds inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.^[14] This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.^{[7][8][9]}
- Induction of Apoptosis: Many nitropyrazoles trigger programmed cell death (apoptosis) by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.^{[7][8][15]}

- Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can cause arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[6][8]
[9]

Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles typically involves the construction of the pyrazole ring followed by a nitration step, or the use of a nitro-substituted precursor in the ring formation reaction. Microwave-assisted synthesis has emerged as an efficient method, often reducing reaction times significantly.[1]

Protocol 2.1: Example Synthesis of a 1,3-Diphenyl-5-(nitrophenyl)-1H-pyrazole

This protocol is a representative example for synthesizing a nitropyrazole derivative, adapted from common organic synthesis methodologies.

Causality: The Claisen-Schmidt condensation first forms a chalcone (an α,β -unsaturated ketone). This intermediate contains the necessary 1,3-dicarbonyl-like backbone that readily reacts with a hydrazine derivative (phenylhydrazine) to undergo cyclization, forming the thermodynamically stable pyrazole ring.

Materials:

- 4-Nitroacetophenone
- Benzaldehyde
- Phenylhydrazine hydrochloride
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Glacial acetic acid
- Standard reflux and filtration apparatus

- Thin-Layer Chromatography (TLC) plates

Step-by-Step Methodology:

- Step A: Synthesis of Chalcone Intermediate.
 1. Dissolve 4-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 30 mL of ethanol in a round-bottom flask.
 2. Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (20 mmol in 5 mL water) dropwise with constant stirring.
 3. Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
 4. Monitor the reaction to completion using TLC.
 5. Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
 6. Dry the resulting chalcone intermediate.
- Step B: Cyclization to form the Pyrazole Ring.
 1. Suspend the dried chalcone (5 mmol) and phenylhydrazine hydrochloride (5.5 mmol) in 25 mL of glacial acetic acid.
 2. Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
 3. After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
 4. A solid precipitate will form. Filter the solid, wash with copious amounts of water to remove acetic acid, and dry.
 5. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitropyrazole compound.

Self-Validation:

- Purity Check: Assess the purity of the final compound using TLC and measure its melting point. A sharp melting point indicates high purity.
- Structural Confirmation: Characterize the compound's structure using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry to confirm the expected molecular structure and weight.[16][17]

In Vitro Evaluation of Anticancer Activity

Initial screening of novel compounds involves a battery of cell-based assays to determine their cytotoxicity and preliminary mechanism of action.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]

Materials:

- Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[6][21]
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Nitropyrazole test compounds, dissolved in DMSO to make a stock solution (e.g., 10 mM).
- MTT solution (5 mg/mL in sterile PBS).
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well microplates.
- Microplate reader.
- Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:**• Cell Seeding:**

1. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
2. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

• Compound Treatment:

1. Prepare serial dilutions of the nitropyrazole compounds and the positive control (Doxorubicin) in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
2. Remove the medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include "cells only" (untreated) and "vehicle control" (DMSO) wells.
3. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

• MTT Addition and Incubation:

1. After incubation, add 20 μ L of MTT solution (5 mg/mL) to each well.
2. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

• Formazan Solubilization and Measurement:

1. Carefully remove the medium from each well.
2. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
3. Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve (Percent Viability vs. Log Concentration).
- Determine the IC_{50} (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

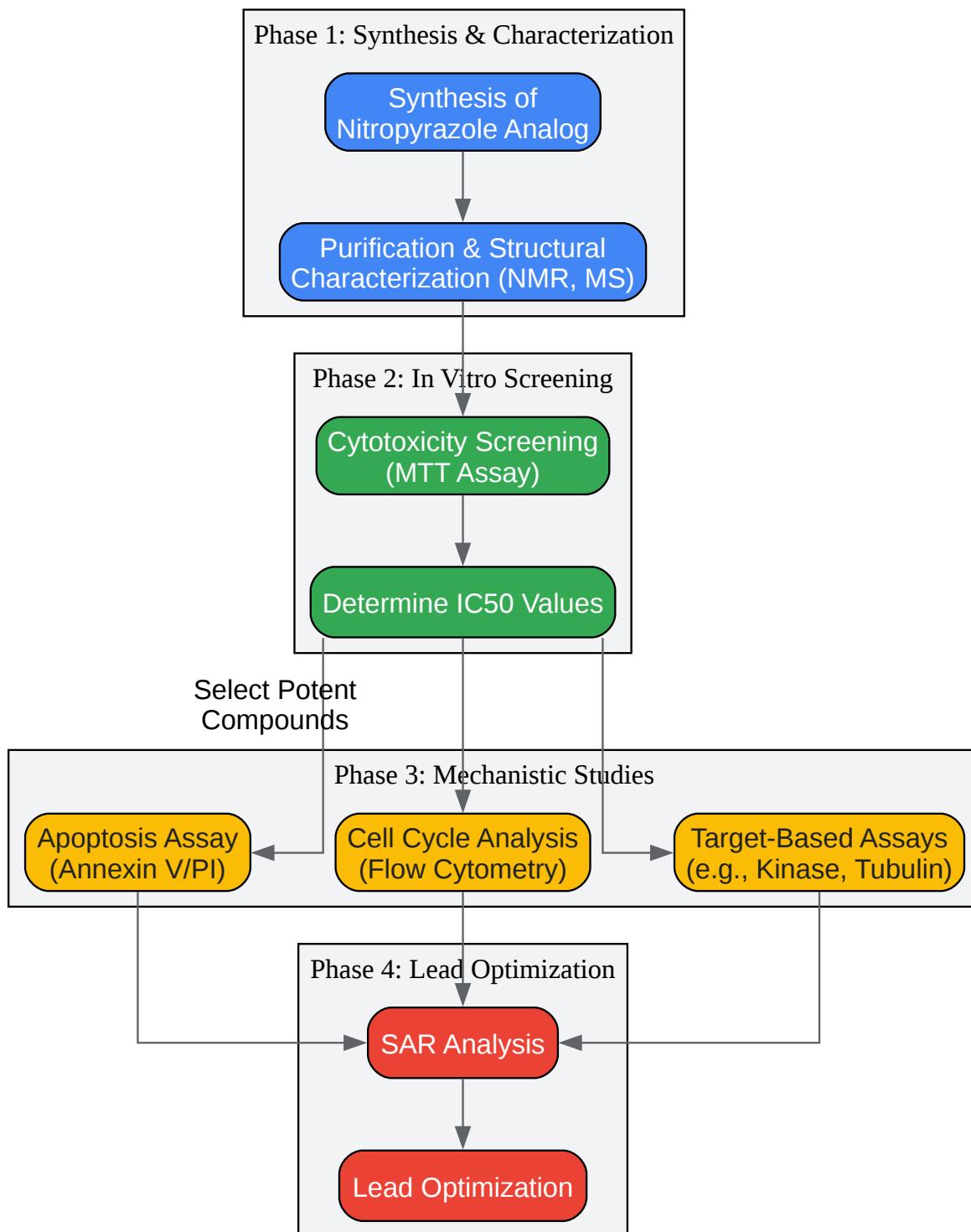
Protocol 3.2: Apoptosis Induction Analysis (Flow Cytometry)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[\[8\]](#)[\[15\]](#)

Materials:

- Cancer cell lines.
- 6-well plates.
- Nitropyrazole test compounds.
- Annexin V-FITC/PI Apoptosis Detection Kit.
- Binding Buffer.
- Flow cytometer.

Step-by-Step Methodology:


- **Cell Treatment:** Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the nitropyrazole compound at its IC_{50} and 2x IC_{50} concentrations for 24 hours. Include untreated and vehicle controls.
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- **Staining:**

1. Wash the cell pellet twice with cold PBS.
2. Resuspend the cells in 100 μ L of 1X Binding Buffer.
3. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
5. Add 400 μ L of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.
 - Live cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Self-Validation: A positive control, such as staurosporine or doxorubicin, should be used to confirm that the assay system can detect apoptosis.

Workflow for Preclinical Evaluation of Nitropyrazoles

[Click to download full resolution via product page](#)

Caption: High-level workflow for the evaluation of nitropyrazoles.

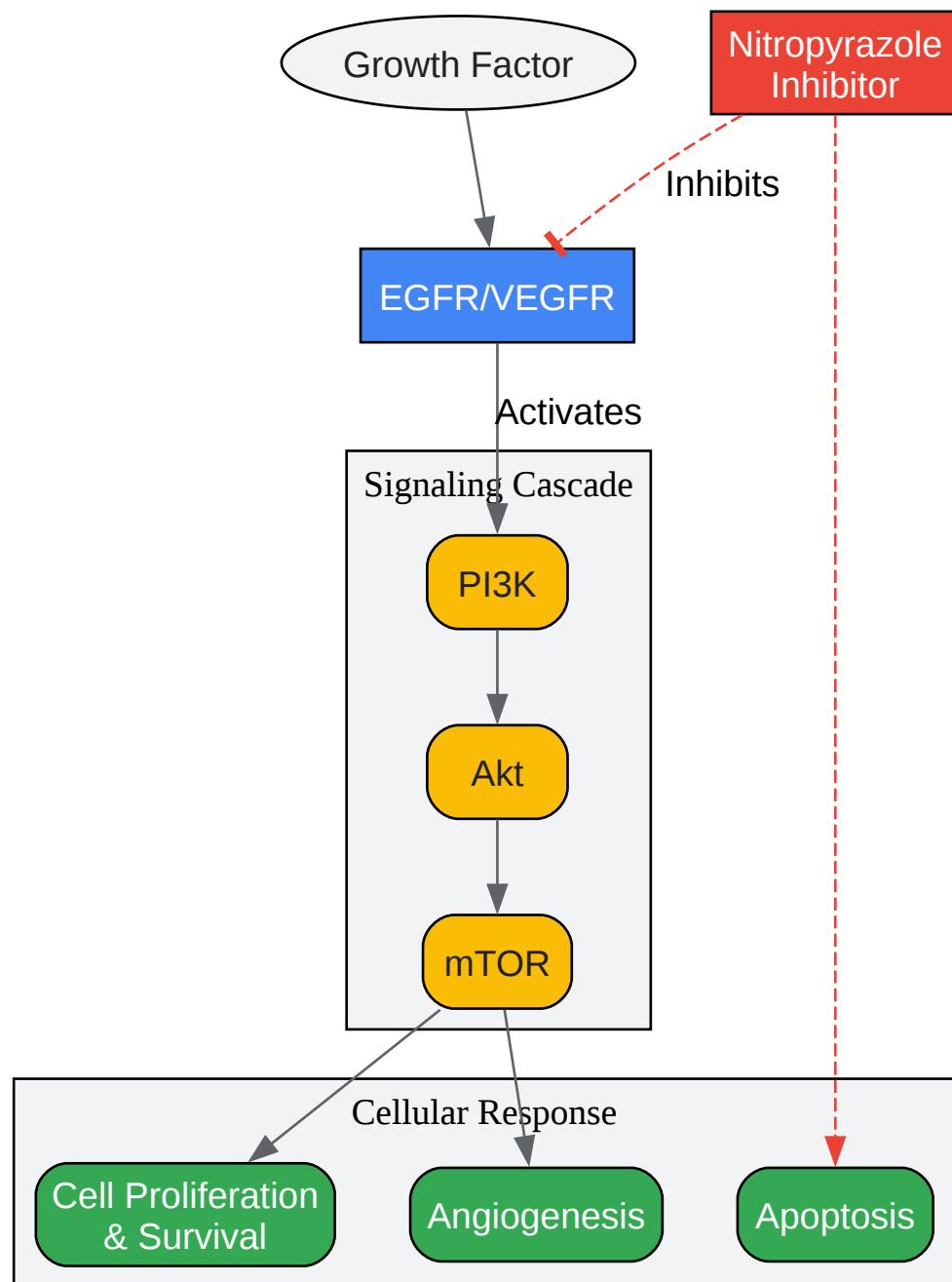
Target-Based Mechanistic Assays

After confirming cytotoxicity, it is crucial to identify the molecular target to understand the compound's mechanism of action.

Protocol 4.1: Tubulin Polymerization Inhibition Assay

Principle: This cell-free assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process causes an increase in light scattering or fluorescence, which can be monitored over time in a spectrophotometer or fluorometer.[\[14\]](#)

Materials:


- Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, and GTP).
- Test compound and controls (Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor).
- 96-well, half-area, clear-bottom plates.
- Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Step-by-Step Methodology:

- Preparation: Pre-warm the plate reader to 37°C. Prepare all buffers and reagents as per the kit instructions and keep them on ice.
- Compound Addition: Add the test compound, positive controls, and a vehicle control to respective wells.
- Initiation of Polymerization: Prepare the tubulin reaction mixture on ice by adding GTP to the tubulin solution in buffer. Pipette the mixture into the wells containing the compounds.
- Measurement: Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every minute for 60-90 minutes at 37°C.

- Data Analysis: Plot absorbance vs. time. Compare the rate and extent of polymerization in the presence of the test compound to the controls. An inhibitor will reduce the rate and maximum level of polymerization. Calculate the IC_{50} for polymerization inhibition.

Potential Signaling Pathway Inhibition by a Nitropyrazole Kinase Inhibitor

[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR/VEGFR signaling by a nitropyrazole.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic evaluation of analogues is critical for understanding the Structure-Activity Relationship (SAR), which guides the optimization of lead compounds.[22][23][24] Key insights from the literature suggest that the position and nature of substituents on both the pyrazole and any appended phenyl rings significantly impact anticancer activity.[3]

For instance, the presence of electron-donating groups (e.g., methoxy) on a phenyl ring can enhance antiproliferative activity, while electron-withdrawing groups may decrease it.[3] Similarly, the substitution pattern on the pyrazole ring itself is crucial for target binding and overall potency.[5]

Table 1: Example IC₅₀ Data for Hypothetical Nitropyrazole Analogs

This table illustrates how data from in vitro assays can be structured for SAR analysis. Values are representative and based on trends observed in the literature.[3][6][7][21][23]

Compound ID	R ¹ Substituent (Pyrazole N1)	R ² Substituent (Phenyl C4)	A549 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	K562 IC ₅₀ (μM)[21]
NP-01	Phenyl	-NO ₂	5.2	8.1	2.5
NP-02	Phenyl	-Cl	10.8	15.3	9.7
NP-03	4-Methoxyphenyl	-NO ₂	2.1	3.5	1.1
NP-04	Phenyl	-H	> 50	> 50	> 50
Doxorubicin	N/A (Control)	N/A (Control)	0.95	0.88	0.5

Interpretation:

- Role of Nitro Group: Comparing NP-01 to NP-04 suggests the nitro group is critical for cytotoxic activity.
- Electronic Effects: Comparing NP-01 to NP-02 indicates that the strongly electron-withdrawing nitro group confers greater potency than a halogen.
- N1-Substituent Effect: Comparing NP-03 to NP-01 suggests that an electron-donating group on the N1-phenyl ring enhances activity across the tested cell lines.

Summary and Future Directions

Nitropyrazoles represent a promising class of compounds for anticancer drug discovery. The protocols outlined in this guide provide a systematic framework for their synthesis, initial biological screening, and mechanistic investigation. Future work should focus on expanding the chemical diversity of nitropyrazole libraries and employing *in silico* modeling to refine SAR and guide the design of next-generation analogs with enhanced potency and selectivity.[\[25\]](#) Promising candidates identified through these *in vitro* methods should be advanced to *in vivo* studies using relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

- Rana, A., Sharma, R., & Kumar, S. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health.
- Antherieu, S., et al. (2019). Structure-activity relationship study: Mechanism of cytogenotoxicity of Nitropyrazole-derived high energy density materials family. PubMed.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- S. Schenone, et al. (2024-05-14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- (2023-06-06). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
- S. Schenone, et al. (2024-05-14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI.
- (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- (n.d.). Synthetic pathways for compounds 7–9. Reagents and conditions: (i) ethyl cyanoacetate, 5 h.
- (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- (n.d.). Structures of anticancer drugs containing nitro group. ResearchGate.
- (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
- (n.d.). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. PMC.
- (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Institutes of Health.
- (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR.
- (n.d.). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed.
- (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed.
- (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- (2024-07-20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed.

Cells. PMC - NIH.

- (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico | Request PDF. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. researchgate.net [researchgate.net]

- 13. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 20. jocpr.com [jocpr.com]
- 21. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 22. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 23. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nitropyrazoles as Potential Anticancer Agents: Application Notes and Protocols for Preclinical Evaluation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418186#nitropyrazoles-as-potential-anticancer-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com